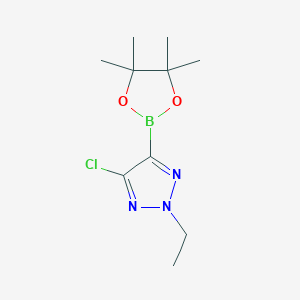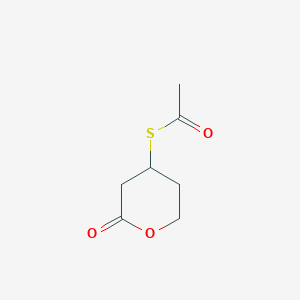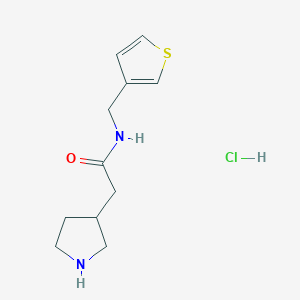![molecular formula C9H15NO3 B13515111 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both an amino group and a carboxylic acid group. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in various chemical reactions. The presence of the oxabicyclic ring system imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:
Cycloaddition Reactions: One common method involves the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, mediated by enamine or iminium catalysis.
Tandem Reactions: Another approach is the use of tandem reactions that allow rapid access to a wide range of bicyclo[2.2.2]octane derivatives under mild and operationally simple conditions.
Industrial Production: Industrial production methods often involve the use of metal-free conditions to achieve high yields and enantioselectivity.
Analyse Des Réactions Chimiques
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetra-acetate, resulting in the formation of acetates.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to reduce the carboxylic acid group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Applications De Recherche Scientifique
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, thereby inhibiting or modulating the activity of target proteins. The compound’s effects are mediated through pathways involving the formation of stable complexes with its targets .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds such as:
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound is used as a chiral scaffold for foldamers and chiral catalysts.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Cubane: Another rigid bicyclic compound used in the study of structure-activity relationships.
The uniqueness of this compound lies in its oxabicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic systems.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6,10H2,(H,11,12) |
Clé InChI |
ZFNBGDJTHAITCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)




![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)






